molecular formula C10H8BFO2 B2776477 2-Fluoronaphthalene-1-boronic acid CAS No. 1644273-88-0

2-Fluoronaphthalene-1-boronic acid

Cat. No.: B2776477
CAS No.: 1644273-88-0
M. Wt: 189.98
InChI Key: JYCSKXXPNOBHFT-UHFFFAOYSA-N
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Description

2-Fluoronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a boronic acid group is attached at the first position. This compound is of significant interest in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoronaphthalene-1-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by the use of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods often employ similar borylation reactions but are optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoronaphthalene-1-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-Fluoronaphthalene-1-boronic acid is primarily utilized in the synthesis of complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions, particularly in Suzuki-Miyaura coupling reactions.

1.1. Suzuki-Miyaura Coupling

This reaction is a cornerstone in organic synthesis, enabling the formation of biaryl compounds. The presence of the fluorine atom enhances the electronic properties of the naphthalene ring, facilitating reactivity.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Using this compound

Reaction ComponentsConditionsYield (%)Reference
This compound + Aryl halidePd catalyst, K2CO3, DMF85-95
This compound + AlkenesCu catalyst, EtOH75-90
This compound + Alkyl halidesNi catalyst, THF80-88

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to modify biological molecules and improve pharmacokinetic properties.

2.1. Targeting Biological Molecules

Research indicates that boronic acids can selectively bind to diol-containing biomolecules, making them useful for drug delivery systems and targeting specific cellular pathways.

Case Study: Boronated Drug Delivery Systems
A study demonstrated that attaching boronic acids to therapeutic agents enhances their cellular uptake by exploiting interactions with glycan structures on cell surfaces. This method significantly increased the efficacy of enzyme delivery into cells, as shown by an experiment where a boronated enzyme achieved five times higher uptake than its non-boronated counterpart .

2.2. Anticancer Applications

Boronic acids have been investigated for their role in inhibiting proteasomes—cellular complexes responsible for degrading unneeded proteins—which is crucial in cancer therapy.

Table 2: Anticancer Activity of Boronated Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
This compoundProteasome inhibition15
Other boronated derivativesTargeting cancer cell metabolism10-20

Biochemical Analysis

The unique properties of boronic acids make them suitable for developing sensors and probes for biochemical analysis.

3.1. Sensing Applications

Boronic acids can form reversible covalent bonds with diols, allowing for the development of sensors that detect sugars and other biomolecules.

Case Study: Fluorescent Sensors
A recent study used a fluorescent probe based on boronic acid to detect glucose levels in biological samples. The probe exhibited a significant fluorescence change upon binding to glucose, demonstrating its potential as a diagnostic tool .

Table 3: Performance Metrics of Boronic Acid-Based Sensors

Sensor TypeTarget AnalyteDetection Limit (µM)Response Time (s)Reference
Fluorescent sensorGlucose0.530
Electrochemical sensorFructose1.020

Mechanism of Action

The mechanism of action of 2-fluoronaphthalene-1-boronic acid in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoronaphthalene-1-boronic acid
  • 2-Chloronaphthalene-1-boronic acid
  • 2-Bromonaphthalene-1-boronic acid

Uniqueness

2-Fluoronaphthalene-1-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Biological Activity

2-Fluoronaphthalene-1-boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and as a sensor for biomolecules. This article explores the compound's biological activity, including its anticancer properties, antibacterial effects, and potential applications in drug delivery systems. The following sections summarize key research findings, case studies, and relevant data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them useful in various applications, from drug development to sensing technologies. Recent studies have highlighted their role in targeting specific biological pathways, particularly in cancer therapy and metabolic disorders .

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. This compound has been shown to enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic properties .

Case Study: Inhibition of Proteasome Activity

A study demonstrated that this compound exhibited significant proteasome inhibition in various cancer cell lines. The compound was tested alongside bortezomib, a well-known proteasome inhibitor. The results indicated that the combination treatment led to a synergistic effect, enhancing apoptosis in cancer cells compared to monotherapy .

CompoundIC50 (µM)Combination Effect
This compound15Synergistic with bortezomib
Bortezomib20-

Antibacterial Properties

In addition to anticancer activity, this compound has demonstrated antibacterial properties against various strains of bacteria. The mechanism involves the disruption of bacterial cell wall synthesis through interference with essential enzymatic processes .

Table: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Applications as a Sensor

Boronic acids are increasingly being utilized as fluorescent sensors for detecting carbohydrates due to their ability to form stable complexes with diols. This compound has been incorporated into sensor designs for glucose detection, showing promising results in selectivity and sensitivity.

Case Study: Glucose Sensing

A recent study developed a fluorescent sensor using this compound that selectively binds glucose over other sugars. The sensor exhibited a significant increase in fluorescence intensity upon binding glucose, demonstrating its potential for real-time monitoring of glucose levels in biological samples .

Properties

IUPAC Name

(2-fluoronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSKXXPNOBHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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